[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
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Overview
Description
[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a diazabicyclononanone moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using fluorine-containing reagents.
Introduction of the methoxy group: This step often involves the use of methanol or other methoxy-containing reagents under acidic or basic conditions.
Construction of the diazabicyclononanone ring: This complex ring system can be synthesized through a series of cyclization reactions, often involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be particularly useful in imaging studies due to its potential for fluorescence.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.
Mechanism of Action
The mechanism of action of [3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to proteins or enzymes, while the diazabicyclononanone ring could play a role in stabilizing these interactions. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [3-[(3-chlorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
- [3-[(3-bromophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
- [3-[(3-iodophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Uniqueness
The uniqueness of [3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone lies in its fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance binding affinity and selectivity for biological targets, making this compound particularly interesting for drug discovery and development.
Properties
IUPAC Name |
[3-[(3-fluorophenyl)methoxy]phenyl]-[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-24-12-17-8-9-20(14-24)25(13-17)22(26)18-5-3-7-21(11-18)27-15-16-4-2-6-19(23)10-16/h2-7,10-11,17,20H,8-9,12-15H2,1H3/t17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHHCXOPLAHKT-FXAWDEMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N(C2)C(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)OCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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